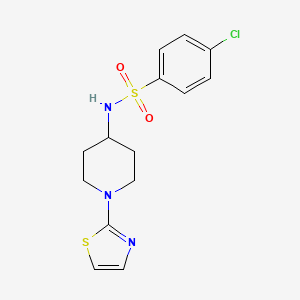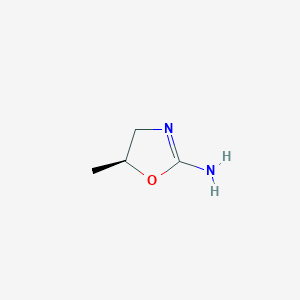
4-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a piperidine ring, a sulfonamide group, and a chlorobenzene group . These functional groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the aromatic thiazole and benzene rings would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions, and the chlorobenzene group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the nonpolar benzene rings could give the compound both hydrophilic and hydrophobic properties .Applications De Recherche Scientifique
Structural Analysis and Tautomerism Studies
Research into sulfonamides like 2,4-Dichloro-N-[2,3-dihydro-4-(2,5-dimethoxyphenyl)thiazol-2-ylidene]benzenesulfonamide has provided valuable insights into the structural characteristics and tautomerism phenomena within similar compounds. These studies often involve detailed crystallographic analysis, revealing the significance of intramolecular hydrogen bonding and attractive intermolecular interactions, which are crucial for understanding the crystalline cohesion and stability of such molecules (Beuchet et al., 1999).
Pharmacological Investigations
A notable area of research for sulfonamide compounds involves their pharmacological applications. For instance, derivatives of benzenesulfonamides have been studied for their inhibitory effects on human carbonic anhydrase isozymes, a critical enzyme in many physiological processes. These studies have highlighted the potential of sulfonamide compounds in developing therapeutic agents targeting various health conditions, including glaucoma, edema, and even certain cancers (Alafeefy et al., 2015).
Antitumor and Anticancer Activity
Another significant application of sulfonamide derivatives is in the field of oncology, where compounds like mixed-ligand copper(II)-sulfonamide complexes have been synthesized and evaluated for their DNA binding, cleavage activities, and anticancer properties. These compounds have shown promising antiproliferative activity against various cancer cell lines, highlighting the role of the N-sulfonamide derivative in modulating the interaction with DNA and inducing cell death mainly by apoptosis (González-Álvarez et al., 2013).
Environmental Impact and Detection Methods
Sulfonamide compounds, including benzothiazoles, benzotriazoles, and benzenesulfonamides, have been identified as emerging organic pollutants due to their widespread use in industry and households. Studies focusing on their occurrence in various environments, such as water and air, alongside the development of analytical methods for their detection, are crucial for assessing their environmental impact and potential risks to human health (Herrero et al., 2014).
Orientations Futures
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could potentially be influenced by the surrounding environment .
Propriétés
IUPAC Name |
4-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S2/c15-11-1-3-13(4-2-11)22(19,20)17-12-5-8-18(9-6-12)14-16-7-10-21-14/h1-4,7,10,12,17H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDISJHIARCNST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2840967.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3-bromophenyl)acetamide](/img/structure/B2840971.png)
![2-(2-(2-oxo-2H-chromen-3-yl)thiazol-4-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2840972.png)
![2-Ethyl-5-[(mesitylmethyl)sulfanyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2840973.png)


![Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-methylpyrrolidine-3-carboxylate](/img/structure/B2840976.png)





![2,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2840987.png)
![2,4-dichloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2840988.png)